
5-Aminolevulinic acid benzyl ester hydrochloride
Overview
Description
5-Aminolevulinic acid benzyl ester hydrochloride (5-ALA-BnOH·HCl) is a derivative of 5-aminolevulinic acid (5-ALA), a natural precursor of protoporphyrin IX (PpIX) in the heme biosynthesis pathway. The benzyl ester modification enhances lipophilicity, improving cellular uptake compared to the parent compound. Synthesized via a three-step process involving thionyl chloride in benzyl alcohol, followed by acid chloride reaction and Pd/C-catalyzed hydrogenation, its structure is confirmed by LC-MS and $^1$H NMR . This compound is primarily used in photodynamic therapy (PDT) and photodetection (PD) due to its ability to induce PpIX accumulation in target cells, enabling selective phototoxicity upon light activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-ALA (hydrochloride) typically involves the esterification of 5-aminolevulinic acid with benzyl alcohol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is then purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Benzyl-ALA (hydrochloride) can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Benzyl-ALA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl aldehyde and other oxidation products.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: Benzyl aldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Photodynamic Therapy (PDT)
- Mechanism : Benzyl-ALA is utilized as a photosensitizer in PDT. Upon administration and subsequent light activation, it generates reactive oxygen species (ROS) that induce cytotoxic effects in targeted cells, particularly cancer cells .
- Clinical Use : It has been effectively used for treating various cancers, including skin cancers and brain tumors. Studies indicate that PDT with Benzyl-ALA leads to significant tumor reduction and improved patient outcomes .
-
Photodiagnosis
- Application : Benzyl-ALA is employed in imaging techniques to detect malignant tissues. Its ability to preferentially accumulate in tumor cells allows for enhanced visualization during surgical procedures .
- Case Study : A study demonstrated that the application of Benzyl-ALA during fluorescence-guided surgery significantly improved the identification of residual tumor cells compared to traditional methods .
-
Biochemical Research
- Cellular Studies : Researchers utilize Benzyl-ALA to study cellular uptake mechanisms and metabolic pathways involving porphyrins. Its properties allow for investigations into how modifications affect drug delivery and efficacy .
- Comparative Studies : Comparative analyses with other ALA derivatives reveal that Benzyl-ALA exhibits superior pharmacokinetic properties, making it a valuable tool in both laboratory and clinical settings .
Comparison of ALA Derivatives
Compound | Lipophilicity | Cellular Uptake | Application Area |
---|---|---|---|
5-Aminolevulinic Acid (5-ALA) | Low | Moderate | General photodynamic therapy |
5-Aminolevulinic Acid Methyl Ester | Moderate | High | Photodynamic therapy |
This compound | High | Very High | Photodynamic therapy, photodiagnosis |
Clinical Outcomes from PDT using Benzyl-ALA
Case Studies
- Treatment of Skin Cancer
- Brain Tumor Surgery
- Bladder Cancer Diagnosis
Mechanism of Action
The mechanism of action of Benzyl-ALA (hydrochloride) involves its conversion to protoporphyrin IX within cells. This conversion is facilitated by the heme biosynthesis pathway. Protoporphyrin IX is a photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS) that induce cell damage and apoptosis. The compound targets cellular mitochondria and other organelles, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Key Derivatives :
5-Aminolevulinic Acid Hydrochloride (ALA-HCl): The unmodified form, hydrophilic (LogP = −1.34), requiring higher concentrations for cellular uptake .
5-Aminolevulinate Methyl Ester Hydrochloride (MAL-HCl): Methyl ester derivative (LogP = −0.98), synthesized via methanol esterification using molecular sieves .
5-Aminolevulinic Acid Hexyl Ester Hydrochloride (HAL-HCl): Hexyl ester (LogP = 1.02), prepared by catalytic hydrogenation, showing superior lipid membrane penetration .
5-Aminolevulinic Acid Phosphate (ALA-P): Phosphate salt (LogP = −1.45), less lipophilic but stable in aqueous formulations .
Physicochemical Properties
*Estimated using ACD/LogP software .
Efficacy in PpIX Accumulation
In Vitro Studies :
- 5-ALA-BnOH·HCl: Induces PpIX accumulation at 200 µM in prostate cancer cells (PC-3, DU-145), comparable to ALA but with faster uptake .
- HAL-HCl : Achieves 50% higher PpIX than ALA at 0.12 mM in bladder cancer cells (J82) due to enhanced membrane permeability .
- ALA-P : Lower efficacy (20–30% of ALA) in dermal applications due to poor cellular uptake .
Mechanistic Insights :
- Esters with longer alkyl chains (e.g., hexyl, nonafluorohexyl) show 30–150-fold higher PpIX induction efficiency than ALA in human carcinoma cells .
- Benzyl ester’s aromatic group may improve tumor selectivity but reduces solubility, limiting clinical formulation .
Biological Activity
5-Aminolevulinic acid benzyl ester hydrochloride (5-ALA-BE) is an ester derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid that plays a crucial role in the biosynthesis of heme and chlorophyll. This compound has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), cancer treatment, and as a diagnostic agent. This article will explore the biological activity of 5-ALA-BE, supported by research findings, case studies, and data tables.
5-ALA-BE is characterized by its ability to penetrate biological membranes more effectively than its parent compound, 5-ALA. This enhanced permeability is attributed to the benzyl ester modification, which facilitates its uptake into cells. Once inside the cell, 5-ALA-BE is converted to protoporphyrin IX (PPIX), a potent photosensitizer that accumulates in cancerous tissues. Upon exposure to light, PPIX generates reactive oxygen species (ROS), leading to cell death through apoptosis or necrosis.
Table 1: Comparison of Biological Activity Between 5-ALA and Its Esters
Compound | Mechanism of Action | Effective Concentration | Application Area |
---|---|---|---|
5-Aminolevulinic Acid | Induces PPIX synthesis | Varies by application | PDT for various cancers |
5-Aminolevulinic Acid Benzyl Ester | Enhanced membrane permeability; induces PPIX synthesis | Lower than 5-ALA | PDT, diagnostics for tumors |
5-Aminolevulinic Acid Hexyl Ester | Similar to benzyl ester; better tissue selectivity | Varies | Bladder cancer diagnostics |
Antitumor Effects
Research has demonstrated that 5-ALA-BE exhibits significant antitumor activity across various cancer types. A study showed that topical application of 5-ALA esters resulted in lower porphyrin levels in tumors compared to equimolar doses of 5-ALA, suggesting improved targeting and reduced systemic toxicity . Additionally, in vivo studies indicated that when combined with visible light exposure, 5-ALA-BE effectively reduced tumor viability in mouse models bearing subcutaneous tumors .
Photodynamic Therapy (PDT)
5-ALA-BE is primarily utilized in photodynamic therapy due to its ability to generate ROS upon light activation. In clinical settings, it has been used for treating skin cancers and precancerous lesions. A clinical trial involving patients with superficial basal cell carcinoma reported high response rates when treated with PDT using 5-ALA-BE. The efficacy of this treatment is enhanced by the selective accumulation of PPIX in malignant tissues.
Diagnostic Applications
The compound has also been evaluated for its potential as a diagnostic agent. Its ability to induce fluorescence in tumor tissues allows for real-time visualization during surgical procedures. For instance, studies have shown that gliomas exhibit strong fluorescence under blue light after administration of 5-ALA-BE, aiding surgeons in tumor resection . This property has been particularly beneficial in neurosurgery.
Case Study: Bladder Cancer Diagnosis
A clinical application of 5-ALA-BE involved diagnosing bladder carcinoma. In this study, patients received intravesical administration of the compound prior to cystoscopy. The results indicated that lesions fluoresced brightly under blue light, allowing for improved detection rates compared to traditional methods .
Case Study: Skin Cancer Treatment
In another case study focusing on superficial skin cancers, patients treated with PDT using 5-ALA-BE showed significant tumor reduction after a series of light treatments. Follow-up assessments indicated sustained remission in a majority of cases, highlighting the compound's therapeutic potential .
Properties
IUPAC Name |
benzyl 5-amino-4-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCTRQKEALPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623924 | |
Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-32-7 | |
Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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